molecular formula C11H10FNO2 B2839154 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid CAS No. 2137833-15-7

5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2839154
CAS No.: 2137833-15-7
M. Wt: 207.204
InChI Key: OJIQZVRSAZSTCN-UHFFFAOYSA-N
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Description

5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound features an ethyl group at the 5-position and a fluoro group at the 4-position on the indole ring, with a carboxylic acid functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid can be achieved through various methods, including classical and modern synthetic routes. Some common methods include:

    Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents, followed by cyclization to form the indole ring.

    Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.

    Larock Indole Synthesis: This method involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The fluoro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    5-Fluoroindole-2-carboxylic acid: Similar structure but lacks the ethyl group at the 5-position.

    4-Fluoro-1H-indole-2-carboxylic acid: Similar structure but lacks the ethyl group at the 5-position.

    5-Ethylindole-2-carboxylic acid: Similar structure but lacks the fluoro group at the 4-position.

Uniqueness: 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both the ethyl and fluoro groups on the indole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-ethyl-4-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15/h3-5,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIQZVRSAZSTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1)NC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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